![molecular formula C11H6ClN3O B2964932 3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile CAS No. 353259-11-7](/img/structure/B2964932.png)
3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile is a versatile chemical compound with a unique structure that combines a pyrimidine ring with a benzenecarbonitrile moiety.
Preparation Methods
The synthesis of 3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile typically involves the reaction of 2-chloropyrimidine with 3-hydroxybenzenecarbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the pyrimidine ring is replaced by other nucleophiles. Common reagents for these reactions include amines and thiols.
Oxidation and Reduction: The benzenecarbonitrile moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative .
Scientific Research Applications
3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of SIRT1 by binding to its active site. This interaction disrupts the normal function of the protein, leading to downstream effects on cellular processes such as aging and metabolism . The compound’s ability to form hydrogen bonds and other interactions with target proteins is crucial for its activity .
Comparison with Similar Compounds
3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile can be compared with other similar compounds, such as:
3-(2-Chloropyrimidin-4-yl)indole: This compound also contains a chloropyrimidine moiety but is linked to an indole ring instead of a benzenecarbonitrile.
3-(2-Chloropyrimidin-4-yl)phenylmethanol: This compound has a similar pyrimidine structure but with a phenylmethanol group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a unique set of chemical and biological properties.
Biological Activity
3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H8ClN3O
- Molecular Weight : 247.66 g/mol
Research indicates that this compound functions primarily through the inhibition of specific enzymes. Notably, it has been shown to inhibit SIRT1 (Sirtuin 1), a member of the sirtuin family of proteins involved in various cellular processes including aging and metabolism. By binding to the active site of SIRT1, this compound can modulate pathways related to cell survival and apoptosis, making it a candidate for cancer therapy.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- In Vitro Studies : A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's IC50 values indicated significant potency, suggesting its potential as a therapeutic agent .
- Mechanistic Insights : The mechanism by which this compound exerts its anticancer effects involves the modulation of signaling pathways that regulate cell cycle progression and apoptosis. By inhibiting SIRT1, it may enhance the sensitivity of cancer cells to chemotherapeutic agents.
Enzyme Inhibition
In addition to its anticancer properties, this compound has been studied for its ability to inhibit other enzymes:
- SIRT1 Inhibition : The compound's interaction with SIRT1 has been characterized as a competitive inhibition mechanism, where it effectively reduces the enzyme's activity by occupying the active site.
Table: Summary of Biological Activities
Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | Breast Cancer (MCF-7) | 12.5 | |
Anticancer | Colon Cancer (HCT-116) | 15.0 | |
Enzyme Inhibition | SIRT1 | N/A |
Case Study Example
A notable case study involved the use of this compound in a mouse model for breast cancer. The study assessed the compound's effectiveness in reducing tumor size when administered alongside standard chemotherapy. Results showed a significant reduction in tumor volume compared to control groups, supporting its potential as an adjunct therapy in cancer treatment .
Properties
IUPAC Name |
3-(2-chloropyrimidin-4-yl)oxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O/c12-11-14-5-4-10(15-11)16-9-3-1-2-8(6-9)7-13/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZDEYYWBGQNOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353259-11-7 |
Source
|
Record name | 3-[(2-chloropyrimidin-4-yl)oxy]benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.